1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)piperidine-2-carboxamide
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Description
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C18H21ClN2O3S2 and its molecular weight is 412.95. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)piperidine-2-carboxamide and related compounds have been extensively researched for their synthetic pathways and biological activities. A notable study in the field of organic chemistry explored the synthesis of biologically active O-substituted derivatives of piperidine-based sulfonamides, demonstrating their potential against various enzymes such as lipoxygenase and cholinesterases. This process involved coupling reactions under controlled conditions, showcasing the compound's relevance in developing enzyme inhibitors (Khalid et al., 2013).
Antimicrobial and Anticancer Potential
Further research has identified the antimicrobial and anticancer potentials of piperidine derivatives. For instance, the synthesis of new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives aimed at Alzheimer’s disease treatment showcased the enzyme inhibition activity against acetyl cholinesterase, alongside evaluating hemolytic activity to validate the compounds as drug candidates (Rehman et al., 2018). Additionally, compounds bearing 4-piperidinyl-1,3,4-oxadiazole moieties were synthesized and evaluated as promising anticancer agents, indicating the potential therapeutic applications of such compounds in cancer treatment (Rehman et al., 2018).
Pharmacological Applications
The pharmacological landscape also benefits from the compound's derivatives, as evidenced by research into selective serotonin 4 receptor agonists for gastrointestinal motility enhancement. Benzamide derivatives with a piperidin-4-ylmethyl moiety were synthesized, highlighting their potential as prokinetic agents with reduced side effects, offering insights into the compound's utility in medical therapeutics (Sonda et al., 2004).
properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-N-(3,5-dimethylphenyl)piperidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-12-9-13(2)11-14(10-12)20-18(22)15-5-3-4-8-21(15)26(23,24)17-7-6-16(19)25-17/h6-7,9-11,15H,3-5,8H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBRFSZRRMYJEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=C(S3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(3,5-dimethylphenyl)piperidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.